molecular formula C22H20N4O2 B1445594 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 713514-97-7

2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No. B1445594
M. Wt: 372.4 g/mol
InChI Key: HTHYRSXNZLAKGY-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . They are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones involve the acetyl methyl group and the amide carbonyl moiety in the cyclization .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been involved in the synthesis of various heterocyclic derivatives, as seen in the study of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives. These derivatives have potential applications in medicinal chemistry and materials science due to their unique structural properties (Kinoshita et al., 1987).

Structural and Spectral Characterization

  • The structure and spectral properties of related compounds have been extensively studied. For instance, research on tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives helps in understanding the chemical characteristics of similar compounds, which can be crucial for their application in various fields such as material science and drug design (Zaki et al., 2017).

Potential Therapeutic Applications

  • A study demonstrated the synthesis of novel pyrimidine derivatives showing promising anti-inflammatory properties. This suggests potential therapeutic applications of related compounds in the treatment of inflammation and related disorders (Chaydhary et al., 2015).

Inhibitory Activities and Pharmacological Potential

  • Research on pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors with antioxidant activity highlights the potential of related compounds in the treatment of conditions such as diabetes, where aldose reductase activity plays a significant role (La Motta et al., 2007).

Advanced Synthetic Techniques

  • The compound's synthesis has been explored through advanced techniques like microwave irradiation, indicating its importance in modern synthetic chemistry and the possibility of more efficient production methods (Abdalha et al., 2011).

Imaging and Diagnostic Applications

  • A study on the synthesis of [11C]HG-10-102-01 for PET imaging in Parkinson's disease reflects the potential use of structurally related compounds in diagnostic imaging, providing insights into neurodegenerative diseases (Wang et al., 2017).

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines, due to their wide range of biological activity, offer a great practical potential in the search for new biologically active compounds .

properties

IUPAC Name

2-amino-6-(morpholin-4-ylmethyl)-4-phenylindeno[1,2-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c23-22-24-19(14-5-2-1-3-6-14)18-20(25-22)16-8-4-7-15(17(16)21(18)27)13-26-9-11-28-12-10-26/h1-8H,9-13H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHYRSXNZLAKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C3C(=CC=C2)C4=NC(=NC(=C4C3=O)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743300
Record name 2-Amino-6-[(morpholin-4-yl)methyl]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one

CAS RN

713514-97-7
Record name 2-Amino-6-[(morpholin-4-yl)methyl]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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